

# (S)-(-)-Tetrahydro-2-furoic Acid: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: (S)-Tetrahydrofuran-2-carboxylic acid

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This in-depth technical guide provides a thorough overview of (S)-(-)-Tetrahydro-2-furoic acid, a chiral carboxylic acid of significant interest in pharmaceutical and agrochemical research. This document details its chemical identity, physicochemical properties, synthesis methodologies, and its role as a specific inhibitor of proline dehydrogenase, offering valuable insights for its application in scientific research and development.

## Chemical Synonyms and Identifiers

(S)-(-)-Tetrahydro-2-furoic acid is known by several alternative names and is classified under various chemical identifiers. A comprehensive list is provided in Table 1 for easy reference.

Identifier Type	Identifier
IUPAC Name	(2S)-Oxolane-2-carboxylic acid
CAS Registry Number	87392-07-2[1][2]
PubChem CID	The PubChem entry (CID 86079) primarily refers to the racemic mixture, (+-)-Tetrahydro-2-furoic acid.[3][4]
EC Number	433-770-5, 618-003-6[2]
UNII	0I2B46K2SJ[2][5]
Synonyms	(S)-Tetrahydro-2-furancarboxylic acid, (S)-(-)-Tetrahydrofuran-2-carboxylic acid, (-)-Tetrahydro-2-furoic acid, (-)-Tetrahydrofuran-2-carboxylic acid, (2S)-Tetrahydro-2-furancarboxylic acid, (S)-Tetrahydrofuroic acid, S-THFC[2][5][6]

## Physicochemical Properties

The key physical and chemical properties of (S)-(-)-Tetrahydro-2-furoic acid are summarized in Table 2. This data is essential for its handling, storage, and application in experimental settings.

Property	Value
Molecular Formula	C <sub>5</sub> H <sub>8</sub> O <sub>3</sub> [2][7]
Molecular Weight	116.12 g/mol [2][7]
Appearance	Colorless to light yellow liquid[4]
Melting Point	21 °C (for the racemic mixture)[8]
Boiling Point	244-251 °C (lit.)[6][7]
Density	1.2 g/mL at 25 °C (lit.)[6][7]
Refractive Index	n <sub>20/D</sub> 1.459 (lit.)[6][7][9]
Optical Rotation	[α] <sub>20/D</sub> -3° in methanol[6][9]
Solubility	Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water.[2]
pKa	3.60 ± 0.20 (Predicted)[6]

## Experimental Protocols for Synthesis

The enantiomerically pure (S)-(-)-Tetrahydro-2-furoic acid is most commonly prepared through the resolution of its racemic mixture. Two effective methods are classical chemical resolution and enzymatic resolution.

### Classical Resolution of (±)-Tetrahydro-2-furoic acid

This method involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by fractional crystallization. A widely used resolving agent is (S)-(-)-1-phenylethylamine.

Methodology:

- **Salt Formation:** Dissolve (±)-tetrahydro-2-furoic acid in a suitable solvent, such as a mixture of methylene chloride and ethyl acetate or monochlorobenzene.

- Add an equimolar amount of (S)-(-)-1-phenylethylamine dropwise to the solution.
- Heat the mixture to ensure complete dissolution of the components.
- Crystallization: Gradually cool the solution to room temperature (e.g., over 2-6 hours) to allow for the selective precipitation of the diastereomeric salt of (R)-(+)-tetrahydro-2-furoic acid with (S)-(-)-1-phenylethylamine. The desired (S)-(-)-tetrahydro-2-furoic acid remains in the mother liquor.
- Isolation of (S)-enantiomer: The mother liquor is concentrated, and the (S)-(-)-tetrahydro-2-furoic acid is liberated from its salt by acidification with a strong mineral acid (e.g., HCl) to a pH of 1-2.
- Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., methylene chloride).
- Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), filtered, and the solvent is removed under reduced pressure to yield the optically active (S)-(-)-tetrahydro-2-furoic acid. Recrystallization from an appropriate solvent can be performed to enhance optical purity.

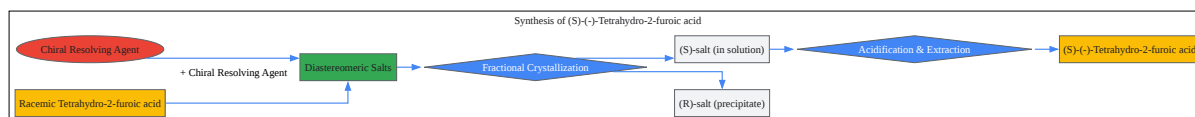
## Enzymatic Resolution

Enzymatic resolution offers a highly selective method for obtaining the (S)-enantiomer. This typically involves the kinetic resolution of a racemic ester of tetrahydro-2-furoic acid using a lipase.

### Methodology:

- Reaction Setup: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 8) is prepared.
- The racemic ester substrate, such as (±)-methyl tetrahydrofuran-2-carboxylate, is added to the buffer.
- The reaction is initiated by the addition of a suitable lipase, for instance, *Candida antarctica* lipase B (CALB).

- **Hydrolysis:** The mixture is stirred at a controlled temperature. The lipase will selectively hydrolyze the (R)-ester to the (R)-acid, leaving the (S)-ester largely unreacted.
- **Workup and Separation:** After approximately 50% conversion, the reaction is stopped by acidification.
- The mixture is extracted with an organic solvent. The unreacted (S)-ester will be in the organic phase, while the (R)-acid will be in the aqueous phase.
- **Hydrolysis of (S)-ester:** The separated (S)-ester is then hydrolyzed (e.g., using NaOH) to yield (S)-(-)-tetrahydro-2-furoic acid.
- **Purification:** The resulting (S)-acid is purified by standard procedures such as extraction and solvent removal.



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Caption: Classical resolution workflow for (S)-(-)-Tetrahydro-2-furoic acid.

## Biological Activity and Signaling Pathway

(S)-(-)-Tetrahydro-2-furoic acid is a known specific inhibitor of proline dehydrogenase (PRODH), also referred to as proline oxidase (POX). This enzyme is a key player in proline catabolism, a metabolic pathway with significant implications in cellular bioenergetics, redox balance, and stress response.

## The Role of Proline Dehydrogenase (PRODH)

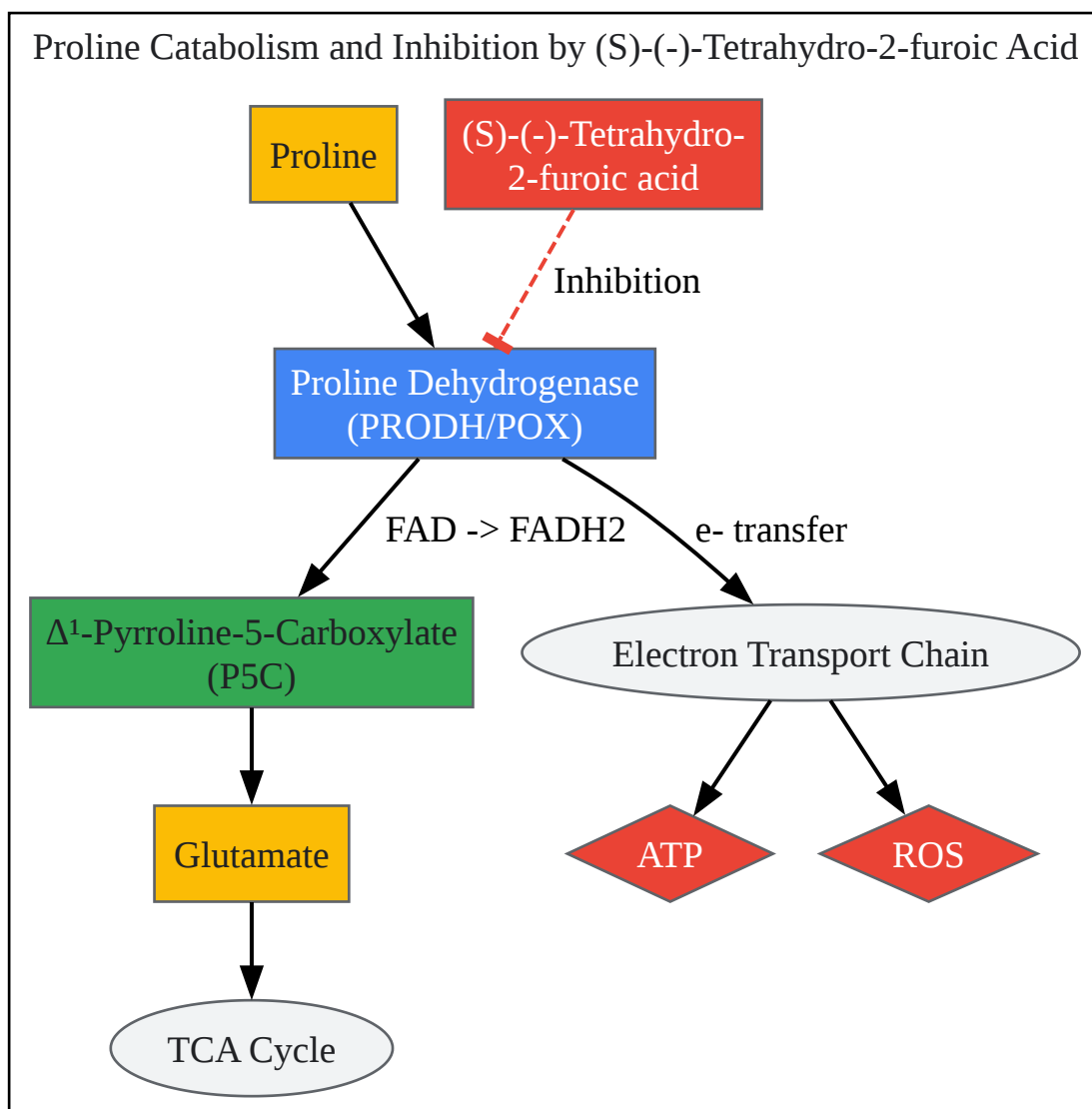
PRODH is a mitochondrial inner membrane flavoenzyme that catalyzes the first and rate-limiting step in the degradation of proline to  $\Delta^1$ -pyrroline-5-carboxylate (P5C). This reaction is coupled to the mitochondrial electron transport chain, where electrons are transferred to ubiquinone, contributing to ATP production. The product, P5C, is further metabolized to glutamate, which can enter the tricarboxylic acid (TCA) cycle.

## Inhibition of PRODH by (S)-(-)-Tetrahydro-2-furoic Acid

As a proline analog, (S)-(-)-Tetrahydro-2-furoic acid acts as a competitive inhibitor of PRODH. By binding to the active site of the enzyme, it blocks the oxidation of proline. This inhibition has several downstream consequences:

- **Disruption of Proline Catabolism:** The degradation of proline is halted, preventing its conversion to glutamate and its subsequent entry into the TCA cycle.
- **Alteration of Cellular Energetics:** By uncoupling proline oxidation from the electron transport chain, the inhibitor can affect mitochondrial ATP production, particularly under conditions where proline is a key energy source.
- **Modulation of Redox Homeostasis:** The activity of PRODH is linked to the production of reactive oxygen species (ROS). Inhibition of PRODH can therefore alter the cellular redox state.
- **Induction of Apoptosis:** In some cancer cells, the induction of PRODH is a pro-apoptotic signal. Inhibition of this enzyme can interfere with these cell death pathways.

The inhibition of PRODH by (S)-(-)-Tetrahydro-2-furoic acid makes it a valuable tool for studying the roles of proline metabolism in various physiological and pathological processes, including cancer, metabolic disorders, and neurological conditions.



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Caption: Inhibition of the Proline Catabolism Pathway.

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